(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine
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Overview
Description
(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine is a heterocyclic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine typically involves the formation of the imidazole and pyrazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with glyoxal and ammonia can form the imidazole ring, which can then be further reacted with pyrazole derivatives to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- **6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline
- **N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine
Uniqueness
(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine is unique due to its specific structural configuration, which combines the properties of both imidazole and pyrazole rings. This dual-ring system can confer unique biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10N4 |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
(6-methyl-5H-imidazo[1,2-b]pyrazol-2-yl)methanamine |
InChI |
InChI=1S/C7H10N4/c1-5-2-7-9-6(3-8)4-11(7)10-5/h2,4,10H,3,8H2,1H3 |
InChI Key |
JFJHXRGSPXAMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2N1)CN |
Origin of Product |
United States |
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